molecular formula C18H30N2O4S2 B4613213 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE

Cat. No.: B4613213
M. Wt: 402.6 g/mol
InChI Key: KDSSPBLPLMWQDO-UHFFFAOYSA-N
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Description

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE is a complex organic compound with a unique structure that includes both sulfonyl and piperazine groups

Preparation Methods

The synthesis of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the sec-butylphenyl sulfonyl intermediate: This involves the sulfonation of sec-butylbenzene to introduce the sulfonyl group.

    Coupling with piperazine: The intermediate is then reacted with piperazine under controlled conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE involves its interaction with molecular targets through its sulfonyl and piperazine groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE can be compared with other sulfonyl piperazine derivatives:

    1-{[4-(tert-Butyl)phenyl]sulfonyl}-4-(butylsulfonyl)piperazine: Similar structure but with a tert-butyl group instead of sec-butyl.

    1-{[4-(Methyl)phenyl]sulfonyl}-4-(butylsulfonyl)piperazine: Contains a methyl group instead of sec-butyl.

    1-{[4-(Ethyl)phenyl]sulfonyl}-4-(butylsulfonyl)piperazine: Contains an ethyl group instead of sec-butyl.

The uniqueness of this compound lies in its specific sec-butyl group, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonyl-4-butylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S2/c1-4-6-15-25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-7-17(8-10-18)16(3)5-2/h7-10,16H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSSPBLPLMWQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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